ZK 159222-d4
Description
ZK 159222-d4 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- TPSA (Topological Polar Surface Area): 40.46 Ų, indicating moderate polarity.
- Log Po/w (octanol/water partition coefficient): 2.15 (XLOGP3), suggesting moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
- Synthetic Route: Synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a THF/water medium at 75°C .
Properties
Molecular Formula |
C₃₂H₄₄D₄O₅ |
|---|---|
Molecular Weight |
516.75 |
Synonyms |
1-[(1R,2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-hydroxy-2-penten-1-yl]-cyclopropane-d4-carboxylic Acid Butyl Ester; _x000B_1-[(1α,3β,5Z,7E,22E,24R)-1,3,24-Trihydro |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Properties of this compound and Similar Compounds
Key Findings:
Structural Modifications and Lipophilicity:
- Substitution patterns significantly affect Log Po/w. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher lipophilicity (Log Po/w = 3.01) due to additional halogen atoms compared to this compound (Log Po/w = 2.15) .
- The carboxylic acid derivative (trans-4-Hydroxycyclohexanecarboxylic acid) exhibits lower Log Po/w (1.05) due to its polar hydroxy and carboxyl groups .
Synthetic Accessibility:
- This compound and its boronic acid analogs are synthesized via transition metal-catalyzed cross-couplings, whereas trans-4-Hydroxycyclohexanecarboxylic acid is prepared through simpler acid-catalyzed reactions .
Thermodynamic Stability:
- The high similarity scores (0.71–0.87) between this compound and its analogs suggest shared reactivity profiles, but divergences in solubility and permeability highlight the need for tailored synthetic strategies .
Discussion of Research Implications
- Drug Design: The BBB permeability of this compound makes it a candidate for neuroactive drug development, whereas less permeable analogs may be suited for peripheral targets .
- Synthetic Challenges: Halogenated boronic acids require precise stoichiometry and catalyst selection to avoid dehalogenation side reactions .
- Regulatory Considerations: Compounds with high Brenk alerts (e.g., this compound) may require additional toxicity profiling .
Q & A
Q. What methodologies reconcile observed stereochemical outcomes of this compound with computational predictions?
- Methodological Answer : Perform conformational analysis using molecular dynamics simulations. Compare experimental NOE (Nuclear Overhauser Effect) data with computed structures. If discrepancies persist, re-evaluate force field parameters or solvent models in silico. Collaborate with computational chemists to refine algorithms .
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